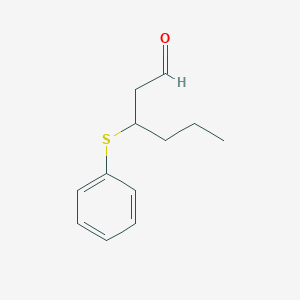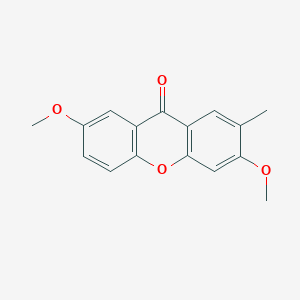![molecular formula C29H22S2 B14586542 Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- CAS No. 61484-66-0](/img/structure/B14586542.png)
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color. Azulene itself is an isomer of naphthalene and has a unique structure that contributes to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of phenylethynyl groups to phenylethyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenylethynylthio groups, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like DMF or dichloromethane
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe for studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent marker due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors .
作用机制
The mechanism by which Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- exerts its effects is primarily related to its aromatic structure and electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the targets, leading to biological effects such as anti-inflammatory and antioxidant activities .
相似化合物的比较
Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring derivative with similar properties to guaiazulene.
Uniqueness
The combination of these substituents provides a distinct set of chemical and physical properties that differentiate it from other azulene derivatives .
属性
CAS 编号 |
61484-66-0 |
|---|---|
分子式 |
C29H22S2 |
分子量 |
434.6 g/mol |
IUPAC 名称 |
4,6,8-trimethyl-1,3-bis(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C29H22S2/c1-21-18-22(2)28-26(30-16-14-24-10-6-4-7-11-24)20-27(29(28)23(3)19-21)31-17-15-25-12-8-5-9-13-25/h4-13,18-20H,1-3H3 |
InChI 键 |
USFJQMQMMBWFIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)SC#CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
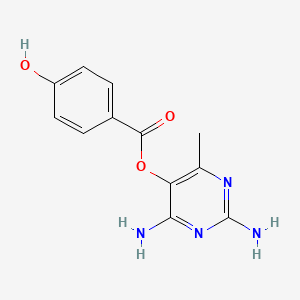

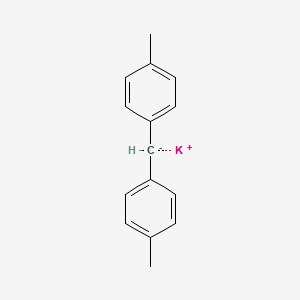

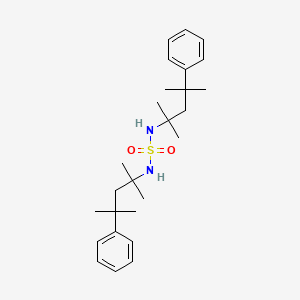
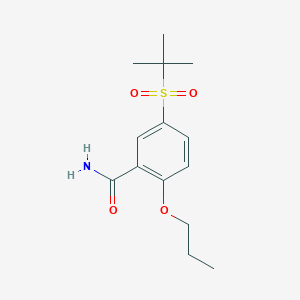
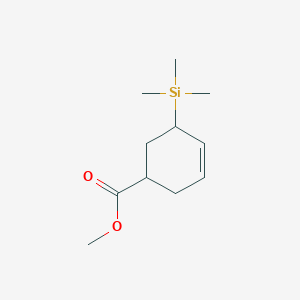

![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
